molecular formula C13H18N2O B067588 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one CAS No. 164221-63-0

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one

Cat. No.: B067588
CAS No.: 164221-63-0
M. Wt: 218.29 g/mol
InChI Key: CVRLJMZGKOFQJR-UHFFFAOYSA-N
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Description

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound. This combination of imidazole and adamantyl groups makes this compound an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one typically involves the condensation of adamantanone with an appropriate imidazole precursor. One common method involves the use of 1-acetyladamantane as a starting material. The process includes several steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one involves its interaction with molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions, forming stable complexes that mimic the active sites of metalloproteins. This coordination can influence various biochemical pathways, including enzyme activity and metal ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

4-(1-adamantyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-14-7-11(15-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRLJMZGKOFQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CNC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566330
Record name 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164221-63-0
Record name 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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